molecular formula C17H14ClN3O5S3 B2939659 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide CAS No. 1098646-26-4

1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide

Cat. No.: B2939659
CAS No.: 1098646-26-4
M. Wt: 471.95
InChI Key: PJIWCRKUPQWIFR-UHFFFAOYSA-N
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Description

1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorothiophene ring, a dioxolobenzothiazole moiety, and a pyrrolidine carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the chlorination of thiophene to form 5-chlorothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. Concurrently, the dioxolobenzothiazole moiety is synthesized through a series of cyclization reactions involving benzothiazole and dioxolane derivatives. The final step involves the coupling of the sulfonylated chlorothiophene with the dioxolobenzothiazole and pyrrolidine-2-carboxamide under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid: This compound shares the chlorothiophene and sulfonyl groups but lacks the dioxolobenzothiazole moiety, resulting in different chemical and biological properties.

    Pyrrolidine-2,5-dione derivatives: These compounds have a similar pyrrolidine core but differ in their substituents, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S3/c18-14-3-4-15(28-14)29(23,24)21-5-1-2-10(21)16(22)20-17-19-9-6-11-12(26-8-25-11)7-13(9)27-17/h3-4,6-7,10H,1-2,5,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIWCRKUPQWIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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